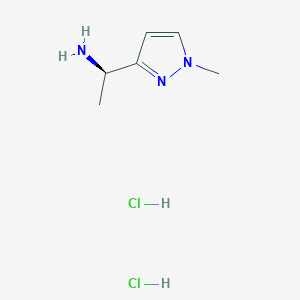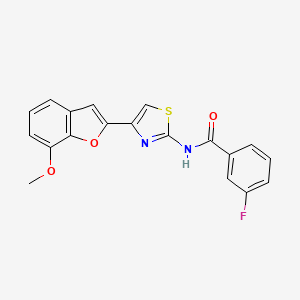
3-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide" is a member of the benzothiazole family, which is known for its antitumor properties. Benzothiazoles have been extensively studied due to their potent cytotoxicity in various human cancer cell lines, including breast and prostate cancer cells. The fluorinated derivatives of benzothiazoles, in particular, have shown promising biological activity, which is often attributed to the presence of the fluorine atom that can influence the biological properties of these compounds .
Synthesis Analysis
The synthesis of fluorinated benzothiazoles typically involves the cyclization of precursor thiobenzanilides. Modifications to the Jacobsen cyclization process have allowed for the production of pure samples of target compounds, including those with specific fluorine substitutions . The synthesis of related compounds often involves acyl chlorination of fluorobenzoic acids, followed by coupling with aminobenzoic acid, cyclization, and final coupling with substituted benzo[d]thiazol-2-amine .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is crucial for their biological activity. Crystal structure analysis can reveal the significance of hydrogen bonds, both strong and weak, which can influence the stability and reactivity of the compound. The variations in crystal packing, as determined by Hirshfeld surface analysis and fingerprint plots, can distinguish between different derivatives and provide insights into their potential interactions with biological targets .
Chemical Reactions Analysis
Benzothiazoles and their derivatives can participate in various chemical reactions, which are essential for their biological activity and for the development of fluorescent probes. For instance, the reaction of benzofuran derivatives with aliphatic thiols is highly selective and results in strong fluorescence, which is useful for the detection of thiols in biological samples . Additionally, the sensitivity of certain benzothiazole derivatives to pH changes and their ability to sense metal cations like magnesium and zinc highlight their potential as chemical sensors .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazoles are influenced by their molecular structure and the presence of substituents such as fluorine atoms and methoxy groups. These properties include solubility, fluorescence, and the ability to form hydrogen bonds, which can affect their biological activity and their utility in various applications, including as anticancer agents and chemical sensors . The introduction of fluorine atoms, in particular, can enhance the biological activity of these compounds, as seen in the potent cytotoxicity of fluorinated benzothiazoles against certain cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
3-Fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide and its derivatives have been explored for their antimicrobial properties. A study by Anuse et al. (2019) found that certain substituted 2-aminobenzothiazoles derivatives exhibited good activity against Methicillin-resistant Staphylococcus aureus (MRSA). Another research by Desai et al. (2013) identified fluorobenzamides containing thiazole as promising antimicrobial analogs, particularly against certain bacterial and fungal strains.
Molecular Synthesis and Structural Characterization
The synthesis and structural analysis of related compounds have been a key focus in research. For instance, Sagar et al. (2018) synthesized closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides to investigate their molecular structures and supramolecular aggregation.
Anticancer and Cytotoxicity Studies
The potential application in cancer research has been explored. A study by Kumbhare et al. (2014) on isoxazole derivatives related to the compound showed promising anti-cancer activity, especially against colon cancer cell lines.
Fluorine-Containing Compounds in Medicinal Chemistry
The significance of fluorine in medicinal chemistry is highlighted by the synthesis of various fluorine-containing benzamide analogs. For example, Tu et al. (2007) synthesized fluorine-18 labeled benzamide analogs for imaging the sigma2 receptor status of solid tumors.
Supramolecular Gelators and Sensor Applications
Another application area is the development of supramolecular gelators. Research by Yadav and Ballabh (2020) on N-(thiazol-2-yl)benzamide derivatives revealed their gelation behavior and the role of methyl functionality in gelation.
Synthesis and Pharmacological Evaluation
The synthesis and pharmacological evaluation of related compounds have been extensively studied. Gurupadayya et al. (2008) investigated the synthesis of Azetidin-2-ones and Thiazolidin-4-ones encompassing benzothiazole for various pharmacological activities.
Wirkmechanismus
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and conditions, including cancer, diabetes mellitus, and inflammatory diseases .
Mode of Action
It’s known that benzofuran derivatives can inhibit tumor necrosis factor (tnf-α) production , which suggests that they may act by modulating inflammatory responses. Additionally, the presence of a fluorine group and a methoxy group in the compound could enhance its anticancer activities .
Biochemical Pathways
These could include pathways related to inflammation, cell proliferation, and apoptosis, among others .
Result of Action
The compound has been shown to exhibit excellent anticancer activities against various types of cancer cells . Additionally, benzofuran derivatives have been reported to possess antioxidant, anti-inflammatory, and antimalarial activities . These results suggest that the compound could have a broad range of therapeutic effects.
Eigenschaften
IUPAC Name |
3-fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3S/c1-24-15-7-3-4-11-9-16(25-17(11)15)14-10-26-19(21-14)22-18(23)12-5-2-6-13(20)8-12/h2-10H,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWMOGXJEAQYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione](/img/structure/B3007336.png)
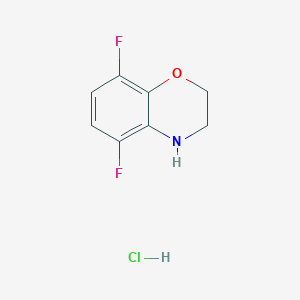
![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3007339.png)
![tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate](/img/structure/B3007341.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007343.png)
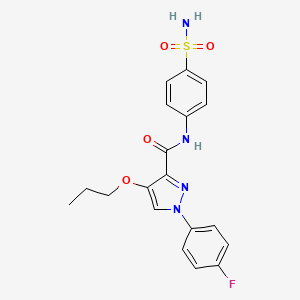
![4-methoxy-3-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B3007346.png)
![N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3007347.png)
![(E)-3-[7-(Azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide](/img/structure/B3007348.png)
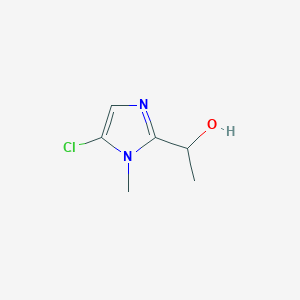
![3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3007350.png)
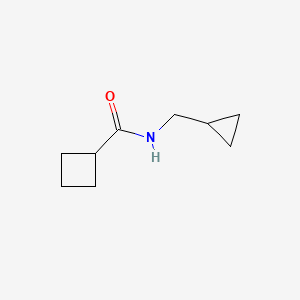
![2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde](/img/structure/B3007355.png)
